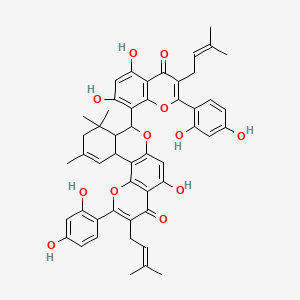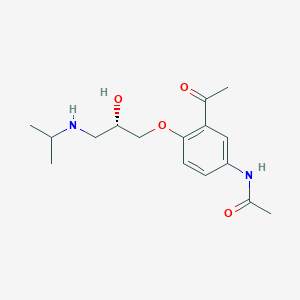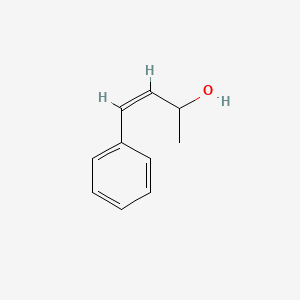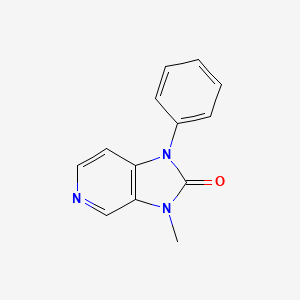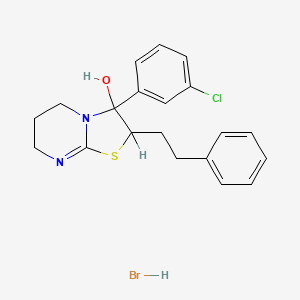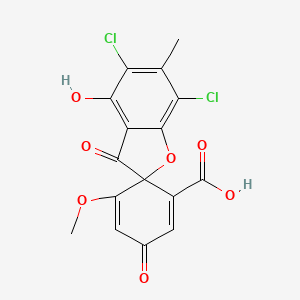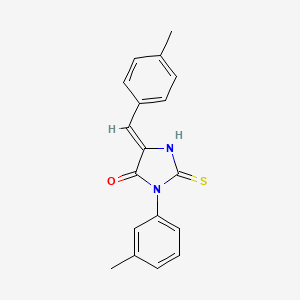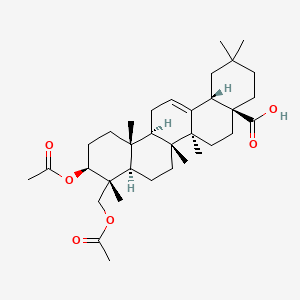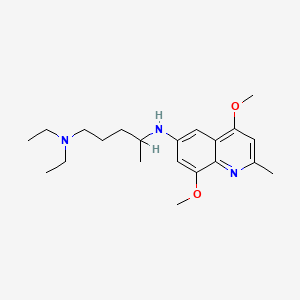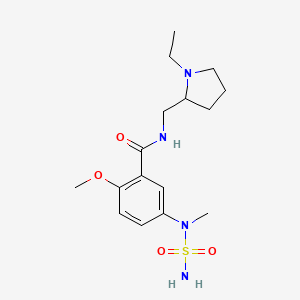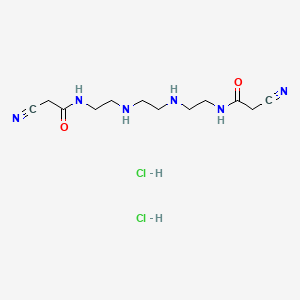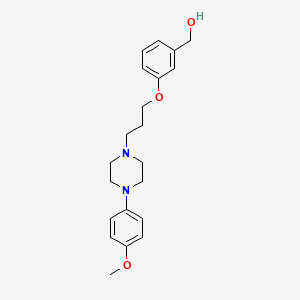
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzenemethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable propoxybenzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propyl hydrogen sulfate
Uniqueness
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
属性
CAS 编号 |
119335-96-5 |
|---|---|
分子式 |
C21H28N2O3 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
[3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H28N2O3/c1-25-20-8-6-19(7-9-20)23-13-11-22(12-14-23)10-3-15-26-21-5-2-4-18(16-21)17-24/h2,4-9,16,24H,3,10-15,17H2,1H3 |
InChI 键 |
MREKWADEJIYKDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


